molecular formula C11H17N3O3 B2969192 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 871921-97-0

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2969192
CAS RN: 871921-97-0
M. Wt: 239.275
InChI Key: JHVZBRPGQWQVHU-UHFFFAOYSA-N
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Description

“2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the CAS Number: 851170-87-1 . It has a molecular weight of 240.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O4 . The compound has a density of 1.3±0.1 g/cm^3 . It has 7 H bond acceptors and 2 H bond donors .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its molar refractivity is 110.1±0.4 cm^3 . It has a polar surface area of 82 Å^2 and a polarizability of 43.7±0.5 10^-24 cm^3 . The surface tension is 59.5±5.0 dyne/cm and the molar volume is 314.4±5.0 cm^3 .

Scientific Research Applications

Antihypertensive Activity

  • A series of compounds, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, were synthesized and screened for antihypertensive effects in rats. Some compounds showed significant activity as alpha-adrenergic blockers, which are useful in managing high blood pressure (Caroon et al., 1981).

Synthesis and Theoretical Studies

  • The compound was included in the synthesis and theoretical studies of biologically active compounds. These studies contribute to understanding the molecular interactions and properties of such compounds, aiding in the development of new pharmaceuticals (Amirani Poor et al., 2018).

Venom Constituents and Wasp Attractants

  • Research into venom constituents has identified various spiroacetals, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, as potential wasp attractants. This research is significant for developing methods to manage and study wasp populations (Weston et al., 1997).

Pharmacological Characterization

  • Pharmacological characterization of similar compounds has revealed their potential in treating various conditions, including depression and addiction disorders. This research helps in understanding the biological activity and therapeutic potential of these compounds (Grimwood et al., 2011).

NMR Analysis for Configuration Assignment

  • NMR analysis has been used to determine the relative configuration of 1,3-diazaspiro[4.5]decanes. Such studies are crucial in the pharmaceutical industry for the correct identification and synthesis of active compounds (Guerrero-Alvarez et al., 2004).

Crystal Structures and Conformations

  • Research into the crystal structures and conformations of cyclohexane-based γ-spirolactams, including 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide derivatives, aids in understanding their chemical behavior and potential applications (Krueger et al., 2019).

Development of Orally Active GPIIb-IIIa Antagonists

  • Research has focused on using 2,8-diazaspiro[4.5]decane scaffold for developing orally active GPIIb-IIIa antagonists. These antagonists are significant in treating arterial occlusive disorders (Mehrotra et al., 2004).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7-2-4-11(5-3-7)9(16)14(6-8(12)15)10(17)13-11/h7H,2-6H2,1H3,(H2,12,15)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZBRPGQWQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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